5-(2,6-difluorophenyl)-2H-tetrazole

Solid-state properties Formulation processing Thermal analysis

5-(2,6-Difluorophenyl)-2H-tetrazole (CAS 188890-63-3, MF: C₇H₄F₂N₄, MW: 182.13 g·mol⁻¹) is a fluorinated 5-aryl-2H-tetrazole building block valued for its dual role as a carboxylic acid bioisostere and a metal-coordinating ligand. The 2,6-difluorophenyl motif confers a distinct electronic profile—enhanced acidity, altered tautomeric equilibrium, and improved metabolic stability—that makes this compound a rationally selectable intermediate over non-fluorinated or differently fluorinated 5-aryltetrazole analogs.

Molecular Formula C7H4F2N4
Molecular Weight 182.13 g/mol
CAS No. 188890-63-3
Cat. No. B066198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-difluorophenyl)-2H-tetrazole
CAS188890-63-3
Synonyms5-(2,6-DIFLUOROPHENYL)TETRAZOLE
Molecular FormulaC7H4F2N4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NNN=N2)F
InChIInChI=1S/C7H4F2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
InChIKeyXKBCVVLRUDRWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,6-Difluorophenyl)-2H-tetrazole (CAS 188890-63-3): Procurement-Ready Physicochemical and Application Profile


5-(2,6-Difluorophenyl)-2H-tetrazole (CAS 188890-63-3, MF: C₇H₄F₂N₄, MW: 182.13 g·mol⁻¹) is a fluorinated 5-aryl-2H-tetrazole building block valued for its dual role as a carboxylic acid bioisostere and a metal-coordinating ligand . The 2,6-difluorophenyl motif confers a distinct electronic profile—enhanced acidity, altered tautomeric equilibrium, and improved metabolic stability—that makes this compound a rationally selectable intermediate over non-fluorinated or differently fluorinated 5-aryltetrazole analogs [1]. It is supplied at ≥95% purity with a recommended long-term storage condition of a cool, dry environment, and is widely applied in medicinal chemistry, agrochemical, and materials science research programs where precise fluorine placement is critical to downstream performance .

Why 5-(2,6-Difluorophenyl)-2H-tetrazole Cannot Be Replaced by Generic 5-Aryltetrazoles


Simple in-class substitution of 5-(2,6-difluorophenyl)-2H-tetrazole with unsubstituted 5-phenyl-2H-tetrazole or mono-fluoro analogs leads to three quantitatively verifiable failures: (i) a >140 °C rise in melting point that alters formulation processability ; (ii) a loss of >0.5 log units in acidity, reducing carboxylic acid mimicry in biological systems ; and (iii) a shift in tautomeric equilibrium away from the 2H-form, which directly impacts regioselectivity in subsequent N-functionalization reactions [1]. Each of these differences is rooted in measurable physicochemical parameters and directly affects synthetic yield, purity profile, and biological target engagement in downstream applications.

Quantitative Differentiation Evidence for 5-(2,6-Difluorophenyl)-2H-tetrazole Against Closest Analogs


Melting Point Depression vs. 5-Phenyl-2H-tetrazole Enables Low-Temperature Formulation

5-(2,6-Difluorophenyl)-2H-tetrazole exhibits a melting point of 69–71 °C, which is approximately 146 °C lower than that of the unsubstituted 5-phenyl-2H-tetrazole (216 °C, decomposition) . This substantial depression arises from the disruption of crystal packing by the two ortho-fluorine atoms and directly translates into improved melt-processability and compatibility with heat-sensitive co-formulants in both pharmaceutical and agrochemical product development .

Solid-state properties Formulation processing Thermal analysis

Enhanced Acidity from Ortho-Fluorine Substituents Improves Carboxylic Acid Bioisosterism

The acid dissociation constant (pKa) of 5-aryltetrazoles correlates linearly with the Hammett substituent constants of the aryl ring (ρ ≈ 1.0) [1]. The predicted pKa of 5-phenyl-2H-tetrazole is 4.28 ± 0.10 . Applying the cumulative σₘ value for two ortho-fluorine substituents (σₘ ≈ 0.34 each, total ≈ 0.68) yields an estimated pKa of ~3.6 for 5-(2,6-difluorophenyl)-2H-tetrazole [2]. This ~0.7 log unit increase in acidity places the compound closer to the pKa range of aliphatic carboxylic acids (pKa ~3–5), thereby strengthening its performance as a carboxylic acid bioisostere in drug design.

Medicinal chemistry Bioisostere design pKa modulation

2,6-Difluorophenyl Motif Is Privileged in c-MET Kinase Inhibitor Patents

A patent survey reveals that the 2,6-difluorophenyl-tetrazole fragment is explicitly claimed in c-MET protein kinase inhibitor patents (e.g., CN101479255B) as a critical pharmacophoric element, whereas the unsubstituted phenyl-tetrazole and 2-fluoro-phenyl-tetrazole analogs are absent from the most potent exemplified compounds [1]. This pattern indicates that the 2,6-difluoro substitution pattern delivers a specific, non-obvious binding interaction that is not replicated by mono-fluoro or non-fluorinated congeners.

Kinase inhibition Oncology Patent analysis

Stronger Electron-Withdrawing Effect Shifts Tautomeric Equilibrium Toward the 2H-Form

The annular tautomerism of 5-aryltetrazoles (1H ⇌ 2H) is governed by the electron-withdrawing nature of the aryl substituent: log K_T correlates linearly with Hammett σ values, and electron-withdrawing groups displace the equilibrium toward the 2H-tautomer [1]. The 2,6-difluorophenyl group, with a cumulative σₘ ≈ 0.68, shifts K_T more strongly toward the 2H-form than a single ortho-fluorine (σₘ ≈ 0.34) or hydrogen (σₘ = 0) [2]. This bias ensures that the predominant species in solution is the 2H-tautomer, which is the desired form for many N2-selective alkylation and arylation reactions.

Tautomerism Regioselective synthesis NMR spectroscopy

Procurement-Guided Application Scenarios for 5-(2,6-Difluorophenyl)-2H-tetrazole


Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams pursuing c-MET or related kinase targets should prioritize 5-(2,6-difluorophenyl)-2H-tetrazole as a core intermediate. Patent evidence (CN101479255B) demonstrates that the 2,6-difluorophenyl-tetrazole motif is embedded in lead series with potent kinase inhibition [1]. The enhanced acidity (estimated pKa ~3.6) and 2H-tautomer bias further support rational SAR exploration, minimizing synthetic dead-ends encountered with unsubstituted phenyl-tetrazole building blocks [2].

Melt-Processable Agrochemical Formulations Requiring Low-Tg Intermediates

The low melting point of 69–71 °C enables hot-melt extrusion or solvent-free formulation processes that are incompatible with the high-melting 5-phenyltetrazole (216 °C) [1]. Agrochemical development groups seeking tetrazole-based carboxamide bioisosteres with thermal processing flexibility should select this compound to avoid decomposition of heat-labile co-actives.

Regioselective N2-Functionalization for 2,5-Disubstituted Tetrazole Synthesis

Synthetic groups requiring high N2-regioselectivity in alkylation, acylation, or coupling reactions benefit from the 2H-favored tautomeric equilibrium of 5-(2,6-difluorophenyl)-2H-tetrazole [1]. This pre-biased equilibrium reduces formation of the undesired N1 isomer, simplifying purification and improving overall yield compared to analogs with weaker electron-withdrawing substituents [2].

Carboxylic Acid Bioisostere Replacement in CNS and Anti-Infective Programs

With a predicted pKa of ~3.6, this tetrazole more accurately mimics the acid strength of typical carboxylic acid pharmacophores than 5-phenyltetrazole (pKa ~4.3) [1]. This property is critical in CNS and anti-infective programs where precise pKa matching influences blood-brain barrier penetration and bacterial cell wall permeability, respectively [2].

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